molecular formula C13H14N2 B13973036 2-amino-4-phenyl-N-methyl-aniline

2-amino-4-phenyl-N-methyl-aniline

Cat. No.: B13973036
M. Wt: 198.26 g/mol
InChI Key: QZYYTAXBRAAKAU-UHFFFAOYSA-N
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Description

N1-methyl-4-phenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a methyl group and a phenyl group, along with two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-4-phenylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitroaniline derivatives. For instance, 2-nitrochlorobenzene can be treated with ammonia to produce 2-nitroaniline, which is then reduced to the corresponding diamine using zinc powder in ethanol . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .

Industrial Production Methods

Industrial production of N1-methyl-4-phenylbenzene-1,2-diamine typically involves large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd-C) and hydrogen gas (H2) is common in these processes to ensure efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-4-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or other substituents on the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as zinc powder (Zn) or catalytic hydrogenation with Pd-C.

    Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

N1-methyl-4-phenylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-methyl-4-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-methyl-4-phenylbenzene-1,2-diamine include:

Uniqueness

N1-methyl-4-phenylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and two amino groups makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-N-methyl-4-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3

InChI Key

QZYYTAXBRAAKAU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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